(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride is a chemical compound characterized by its unique structural features, specifically a piperidine ring substituted with a thiazole moiety. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of 270.22 g/mol, indicating its relatively small size and potential for biological interaction.
This compound is classified under the category of piperidine derivatives, which are known for their diverse pharmacological properties. The thiazole moiety contributes to the compound's reactivity and potential biological activity. The compound can be sourced from various chemical suppliers, including specialized pharmaceutical and research chemical companies that provide high-purity samples for laboratory use .
The synthesis of (3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride typically involves the reaction of a piperidine derivative with a thiazole derivative. The synthesis may require specific catalysts and solvents to optimize the reaction conditions for higher yields and purity.
The molecular structure of (3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride can be represented by its IUPAC name and various structural identifiers:
The structural representation indicates the presence of a piperidine ring with a thiazole group attached via a methyl linkage, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.22 g/mol |
| IUPAC Name | (3R)-1-(1,3-thiazol-2-ylmethyl)piperidin-3-amine; dihydrochloride |
| InChI | InChI=1S/C9H15N3S.2ClH/c10-8-2-1-4-12(6-8)7-9-11-3-5-13-9;;/h... |
(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The products from these reactions depend on specific conditions:
The mechanism of action for (3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. Upon binding to these targets, it may modulate their activity, leading to various physiological effects. The exact pathways depend on the context of use but often involve enzyme inhibition or receptor modulation.
The physical properties of (3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride include:
Chemical properties relevant to this compound include:
These properties are critical for understanding how the compound behaves in different environments and its suitability for various applications.
(3R)-1-[(1,3-thiazol-2-y)methyl]piperidin-3-aminedihydrochloride has several scientific uses:
This compound's unique structure makes it valuable for further research in medicinal chemistry and related fields.
CAS No.: 1319-31-9
CAS No.: 81678-18-4
CAS No.: 133798-12-6
CAS No.: 39202-17-0
CAS No.: 197787-20-5